molecular formula C12H7ClO2S B3042879 8-chloro-4H-thieno[3,2-c]chromene-2-carbaldehyde CAS No. 680215-50-3

8-chloro-4H-thieno[3,2-c]chromene-2-carbaldehyde

Cat. No.: B3042879
CAS No.: 680215-50-3
M. Wt: 250.7 g/mol
InChI Key: XXDVPOYQPCCYNS-UHFFFAOYSA-N
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Description

8-Chloro-4H-thieno[3,2-c]chromene-2-carbaldehyde is a heterocyclic compound featuring a fused thiophene-chromene scaffold with a formyl (-CHO) group at position 2 and a chlorine substituent at position 6. Key synthetic transformations of its formyl group include conversion into nitriles, amides, esters, and carboxylic acids, enabling diverse functionalization . Electrophilic substitution reactions preferentially occur at the C-8 position due to the electron-withdrawing effect of the chlorine atom, while oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in methanol yields 4-methoxy-4H-thieno[3,2-c]chromene-2-carbaldehyde, a derivative noted for high antiulcer activity .

Properties

IUPAC Name

8-chloro-4H-thieno[3,2-c]chromene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClO2S/c13-8-1-2-11-10(4-8)12-7(6-15-11)3-9(5-14)16-12/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXDVPOYQPCCYNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=C(O1)C=CC(=C3)Cl)SC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiophene Precursors

A common approach utilizes 2-aminothiophene-3-carboxylates and α,β-unsaturated carbonyl compounds under acidic conditions. For example, reacting ethyl 2-aminothiophene-3-carboxylate with chloroacetylene derivatives in the presence of polyphosphoric acid (PPA) yields the chromene backbone.

Gewald Reaction-Based Cyclization

The Gewald reaction, which constructs thiophene rings from ketones, cyanoacetates, and sulfur, has been adapted for chromene synthesis. For instance, cyclizing 2-cyanoacetophenone derivatives with elemental sulfur and morpholine in ethanol under reflux forms the thieno[3,2-c]chromene skeleton.

Regioselective Chlorination at the 8-Position

Introducing chlorine at the 8-position requires careful control to avoid polyhalogenation.

Electrophilic Aromatic Substitution

Using sulfuryl chloride (SO2Cl2) in dichloromethane at 0–5°C selectively chlorinates the chromene ring. The electron-donating oxygen atom in the chromene directs electrophilic attack to the para position (8-position). Yields of 75–80% are achievable with this method.

Directed Ortho-Metalation (DoM)

Employing n-butyllithium and tetramethylethylenediamine (TMEDA) in tetrahydrofuran (THF) at -78°C enables deprotonation at the 8-position. Subsequent quenching with hexachloroethane introduces chlorine with >90% regioselectivity.

Formylation at the 2-Position

The carbaldehyde group is introduced via oxidation or direct formylation.

Oxidation of Hydroxymethyl Intermediates

  • Step 1 : Esterification of 8-chloro-4H-thieno[3,2-c]chromene-2-carboxylic acid (prepared via hydrogenation of the corresponding chromene-2-carboxylic acid) with methanol/H2SO4 yields the methyl ester.
  • Step 2 : Reduction using sodium dihydro-bis(2-methoxyethoxy)aluminate (Vitride) in toluene at -70°C produces the hydroxymethyl derivative.
  • Step 3 : Oxidation with oxalyl chloride and dimethyl sulfoxide (DMSO) in dichloromethane at -60°C delivers the aldehyde in 65–70% overall yield.

Vilsmeier-Haack Formylation

Direct formylation of the thienochromene core using POCl3 and DMF at 60°C introduces the aldehyde group. This one-pot method achieves 55–60% yield but risks over-chlorination.

Microwave-Assisted Synthesis

Modern techniques enhance reaction efficiency. For example, microwave irradiation (150°C, 20 min) of 8-chloro-4H-thieno[3,2-c]chromene-2-carboxylic acid with selenium dioxide (SeO2) in dimethylformamide (DMF) directly yields the carbaldehyde, bypassing intermediate steps. This method offers a 75% yield and reduces reaction time from hours to minutes.

Comparative Analysis of Methods

Method Starting Material Key Reagents Yield (%) Time (h)
Oxidation of Hydroxymethyl Carboxylic acid derivative Vitride, Oxalyl chloride 65–70 12–14
Vilsmeier-Haack Thienochromene core POCl3, DMF 55–60 6–8
Microwave-Assisted Carboxylic acid derivative SeO2, DMF 75 0.3

The microwave-assisted route emerges as the most efficient, balancing yield and speed. However, the oxidation pathway remains valuable for large-scale synthesis due to reagent availability.

Challenges and Optimization Strategies

  • Impurity Control : Reducing agents like Vitride often produce alcohol byproducts. Adding methanol during the reduction step quenches excess reagent and minimizes impurities.
  • Solvent Selection : Using toluene instead of benzene in Vitride reductions improves safety without compromising yield.
  • Temperature Sensitivity : Maintaining temperatures below -60°C during oxidation prevents aldehyde over-oxidation to carboxylic acids.

Chemical Reactions Analysis

Types of Reactions

8-chloro-4H-thieno[3,2-c]chromene-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has shown that derivatives of thieno[3,2-c]chromene exhibit promising antimicrobial properties. A study synthesized several polycyclic compounds incorporating the chromene moiety and evaluated their antimicrobial activity against various bacterial and fungal strains. The results indicated that certain derivatives, potentially including 8-chloro-4H-thieno[3,2-c]chromene-2-carbaldehyde, demonstrated significant antibacterial activity against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .

Antiulcer Activity

Another noteworthy application is the antiulcer potential of this compound. In a study focusing on the synthesis and biological evaluation of thieno[3,2-c]chromene derivatives, it was found that this specific compound exhibited high antiulcer activity. This suggests its potential use in developing therapeutic agents for gastrointestinal disorders .

Organic Synthesis

Synthetic Routes and Reactions

The compound serves as a versatile building block in organic synthesis. Various synthetic pathways have been explored to obtain derivatives of thieno[3,2-c]chromene, including condensation reactions with reagents such as cyanothioacetamide and phenyl isothiocyanate . These reactions not only yield the desired compounds but also allow for modifications that enhance biological activity.

Photophysical Properties

Optical Applications

The photophysical properties of this compound have been investigated for potential applications in optoelectronics. The compound's ability to absorb light and its subsequent photochemical behavior make it suitable for use in devices such as organic light-emitting diodes (OLEDs) and solar cells .

Case Studies and Research Findings

Study Focus Findings
Synthesis and Biological Activity of 4H-Thieno[3,2-c]Chromene DerivativesAntimicrobial activityCompounds showed significant inhibition against multiple bacterial strains.
Photochemical Synthesis of 4H-Thieno[3,2-c]ChromeneOptical propertiesDemonstrated potential for use in optoelectronic applications.
Antiulcer Activity StudyGastrointestinal healthHigh antiulcer activity noted for derivatives including this compound.

Mechanism of Action

The mechanism of action of 8-chloro-4H-thieno[3,2-c]chromene-2-carbaldehyde is not fully understood. its biological activities are believed to be mediated through interactions with specific molecular targets and pathways. For example, its antiulcer activity may involve the inhibition of gastric acid secretion or the protection of the gastric mucosa .

Comparison with Similar Compounds

Comparison with Structural Analogues

4-Methoxy-4H-Thieno[3,2-c]Chromene-2-Carbaldehyde
  • Structural Differences : Introduces a methoxy (-OMe) group at position 4, replacing the original hydrogen.
  • Impact : The methoxy group enhances antiulcer activity compared to the parent compound, likely due to improved solubility or metabolic stability. This derivative demonstrated significant efficacy in preclinical models .
Methyl 8-Chloro-4H-Thieno[3,2-c]Thiochromene-2-Carboxylate
  • Structural Differences : Replaces the oxygen atom in the chromene ring with sulfur (thiochromene) and substitutes the formyl group with a methyl ester (-COOCH₃).
  • The thiochromene core could modify electronic properties, though biological data remain unreported .

Functional Group Modifications

7-(Diethylamino)-4-Oxo-4H-Thieno[3,2-c]Chromene-2-Carbaldehyde
  • Structural Differences: Incorporates a diethylamino (-N(Et)₂) group at position 7 and a ketone (-C=O) at position 3.
  • Impact: The electron-donating diethylamino group enhances fluorescence properties, making this derivative a candidate for optical applications. Synthesis involves Dess-Martin periodinane oxidation, highlighting the versatility of aldehyde-group retention in photophysical studies .
Ethyl 3-Amino-4-Chlorothieno[3,2-c]Quinoline-2-Carboxylate
  • Structural Differences: Features a quinoline fused ring system instead of chromene, with an amino (-NH₂) group at position 3 and an ethyl ester (-COOEt) at position 2.
  • Impact: The quinoline scaffold is associated with anticancer activity, particularly against the MCF-7 cell line. This underscores how fused ring systems (chromene vs. quinoline) dictate biological targeting .

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Functional Group Notable Activity/Property Reference
8-Chloro-4H-thieno[3,2-c]chromene-2-carbaldehyde Chromene-thiophene Cl (C-8) Carbaldehyde Antiulcer potential
4-Methoxy derivative Chromene-thiophene Cl (C-8), OMe (C-4) Carbaldehyde High antiulcer activity
Methyl 8-chloro-thiochromene-2-carboxylate Thiochromene-thiophene Cl (C-8) Ester Unreported
7-(Diethylamino)-4-oxo derivative Chromene-thiophene N(Et)₂ (C-7), C=O (C-4) Carbaldehyde Fluorescent
Ethyl 3-amino-4-chlorothienoquinoline-2-carboxylate Quinoline-thiophene Cl (C-4), NH₂ (C-3) Ester Anticancer (MCF-7 inhibition)

Biological Activity

8-Chloro-4H-thieno[3,2-c]chromene-2-carbaldehyde is a heterocyclic compound that features a unique fused ring system comprising a thiophene and a chromene. Its structure, characterized by a chlorine atom at the 8th position and an aldehyde group at the 2nd position, suggests potential for various biological activities. This article delves into the compound's biological activity, synthesis methods, and relevant research findings.

  • Chemical Formula: C₉H₅ClO
  • Molecular Weight: 168.59 g/mol
  • CAS Number: 680215-50-3

The compound exhibits its biological effects primarily through electrophilic substitution at the C-8 position of the thieno[3,2-c]chromene framework. This reaction pathway allows for various modifications that enhance its biological profile. The aldehyde group can also undergo oxidation to form carboxylic acids or reduction to yield alcohols, further diversifying its chemical behavior.

Anticancer Activity

Research has indicated that derivatives of this compound possess significant anticancer properties. For instance, studies have shown that related compounds exhibit cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy .

Antiulcer Activity

A notable derivative, 4-methoxy-4H-thieno[3,2-c]chromene-2-carbaldehyde, has been documented to demonstrate high antiulcer activity. This suggests that the parent compound may also possess similar properties, warranting further investigation into its therapeutic applications for gastrointestinal disorders .

Antimicrobial Activity

The compound has shown promise in antimicrobial studies. Its derivatives were evaluated for their activity against several bacterial strains using the agar-well diffusion method. Some derivatives exhibited moderate to high antibacterial effects against Gram-positive bacteria, indicating potential as an antimicrobial agent .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Intramolecular Palladium-Catalyzed Cyclization:
    • Involves cyclization of 4-aryl-oxymethyl-5-iodothiophene-2-carbaldehydes.
  • Electrophilic Substitution:
    • Electrophilic substitution at the C-8 position followed by oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in methanol.

These synthetic routes allow for the production of this compound on both laboratory and potentially industrial scales with appropriate optimization.

Case Studies and Research Findings

StudyFindings
Bogza et al., 2015Demonstrated that electrophilic substitution occurs at the D-8 atom and highlighted antiulcer activity of related compounds .
ResearchGate StudyEvaluated biological activity of various derivatives showing significant cytotoxicity against cancer cell lines .
MDPI ReviewDiscussed catalytic reactions involving heterocycles and their biological implications including antibacterial activities .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-chloro-4H-thieno[3,2-c]chromene-2-carbaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of substituted thiophene precursors with chlorinated chromene intermediates. For example, Kabbe’s method for chromanones involves acid-catalyzed cyclization, while Alberola’s work highlights Friedel-Crafts alkylation for ring closure . Optimize reaction temperature (80–120°C) and solvent polarity (e.g., dichloromethane vs. DMF) to improve yields. Monitor intermediates via TLC and purify using column chromatography with silica gel (hexane:ethyl acetate gradients).

Q. How is the structural conformation of this compound validated?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving bond lengths and angles, as demonstrated for analogous compounds like 8-chloro-4-oxo-4H-chromene-3-carbaldehyde (mean C–C bond length = 1.39 Å, R factor = 0.028) . Complement SC-XRD with 1^1H/13^{13}C NMR (e.g., aldehyde proton at δ 10.2–10.5 ppm) and IR (C=O stretch at ~1680 cm1^{-1}) for functional group verification .

Advanced Research Questions

Q. How can researchers investigate the bioactivity of this compound against enzymatic targets?

  • Methodological Answer : Perform in vitro assays using recombinant enzymes (e.g., kinases or cytochrome P450 isoforms). For instance, competitive inhibition studies with IC50_{50} determination require pre-incubating the compound (1–100 µM) with the enzyme and substrate. Use fluorescence polarization or HPLC-MS to quantify metabolite formation. Molecular docking (AutoDock Vina) can predict binding modes to active sites, guided by structural analogs like 8-chloro-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride .

Q. How should conflicting spectral data (e.g., NMR vs. X-ray) be resolved?

  • Methodological Answer : Discrepancies often arise from dynamic effects in solution (NMR) vs. static crystal packing (X-ray). For example, if NMR suggests rotational flexibility in the thieno ring but X-ray shows planar rigidity, perform variable-temperature NMR to assess conformational exchange. Cross-validate with DFT calculations (B3LYP/6-31G*) to model energy barriers between conformers .

Q. What strategies guide structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer : Systematically modify substituents (e.g., chloro, aldehyde) and assess bioactivity. Replace the 8-chloro group with bromo or nitro to test electronic effects. Synthesize derivatives via reductive amination (aldehyde to amine) or Wittig reactions (aldehyde to alkene). Compare IC50_{50} values across analogs using dose-response curves, as seen in studies on 4-chloro-2,2-dialkyl chromene derivatives .

Q. How can computational modeling predict reactivity in nucleophilic addition reactions?

  • Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (FMOs). The aldehyde’s LUMO energy (-1.8 eV) indicates susceptibility to nucleophilic attack. Simulate transition states for reactions with Grignard reagents or hydrazines, and compare activation energies (ΔG^\ddagger) to experimental kinetics. Solvent effects can be modeled via PCM (Polarizable Continuum Model) .

Q. What experimental approaches assess the compound’s stability under varying pH and temperature?

  • Methodological Answer : Conduct accelerated stability studies:

  • Thermal Stability : Heat samples (50–100°C) for 24–72 hours; analyze degradation via HPLC (C18 column, acetonitrile/water mobile phase).
  • pH Stability : Incubate in buffers (pH 1–13) and monitor aldehyde oxidation by LC-MS. Storage at -20°C under argon is recommended for long-term stability .

Q. How is regioselectivity controlled during electrophilic substitution on the thieno-chromene scaffold?

  • Methodological Answer : The electron-withdrawing aldehyde group directs electrophiles to the α-position of the thiophene ring. Use HNO3_3/H2_2SO4_4 for nitration at the 5-position, confirmed by 1^1H NMR (nitro proton at δ 8.5–9.0 ppm). For bromination, NBS (N-bromosuccinimide) in CCl4_4 favors the 3-position due to radical stability .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
8-chloro-4H-thieno[3,2-c]chromene-2-carbaldehyde
Reactant of Route 2
8-chloro-4H-thieno[3,2-c]chromene-2-carbaldehyde

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